Dezinamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c12-11(13,14)7-2-1-3-8(4-7)18-9-5-16(6-9)10(15)17/h1-4,9H,5-6H2,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAILJLSVRAGSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)N)OC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40238406 | |
| Record name | Dezinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91077-32-6 | |
| Record name | Dezinamide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091077326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dezinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEZINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C85G40F6YS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preclinical Pharmacological Investigations of Dezinamide
In Vivo Anticonvulsant Efficacy Studies
Dezinamide has demonstrated activity in several animal models commonly used to screen for anticonvulsant properties. ncats.io
Maximal Electroshock Seizure (MES) Test Efficacy
The Maximal Electroshock Seizure (MES) test is a widely used model for identifying compounds effective against generalized tonic-clonic seizures. unlp.edu.arresearchgate.net this compound has shown activity in preventing maximal seizures induced by electroshock in both mice and rats. ncats.io This activity in the MES test is a common characteristic among antiepileptic drugs that act by blocking neuronal sodium channels. unlp.edu.ar
Chemically Induced Seizure Models (e.g., Metrazol, Bicuculline, Picrotoxin)
Chemically induced seizure models are also employed to assess anticonvulsant potential. Pentylenetetrazol (Metrazol), bicuculline, and picrotoxin (B1677862) are examples of agents used to induce seizures in these models. nih.govbiorxiv.org Pentylenetetrazol (PTZ) induces seizures by suppressing inhibitory synapses and increasing neuronal activity, often used to model acute generalized seizures. springermedizin.descielo.br Bicuculline and picrotoxin exert their convulsant actions by blocking GABAA receptors, which are involved in inhibitory neurotransmission. wikipedia.orgwikipedia.orgnih.gov this compound has been reported to be active against threshold seizures induced by Metrazol, bicuculline, and picrotoxin in mice. ncats.io
Efficacy against Tonic-Clonic Seizure Phenotypes
Tonic-clonic seizures, previously known as grand mal seizures, involve a loss of consciousness and violent muscle contractions, characterized by initial stiffening (tonic phase) followed by rhythmic jerking (clonic phase). epilepsy.commayoclinic.org this compound was predominantly active against tonic-clonic seizures in preclinical evaluations. ncats.ioncats.io
Application in Genetic Animal Models of Epilepsy (e.g., Mongolian Gerbil Reflex Epilepsy, Kindled Amygdaloid Seizures)
Genetic animal models and kindling models are also utilized in the preclinical assessment of antiepileptic drugs to study various aspects of epilepsy and seizure susceptibility. researchgate.netnih.gov While some antiepileptic drugs like gabapentin (B195806) have shown activity in models such as reflex seizures in Mongolian gerbils and kindled rats, specific detailed findings for this compound in these particular models were not extensively available in the provided search results. gla.ac.uknih.gov However, kindling models, including chemical kindling induced by agents like pentylenetetrazol, bicuculline, and picrotoxin, are considered important for analyzing potential antiepileptic drugs. nih.gov
Broader Spectrum of Biological Activities Investigated
Beyond its anticonvulsant properties, this compound is described as a novel amide with broad pharmaceutical activity. google.com Compounds within this class are reported to be effective as anticonvulsants, chemical countermeasures, and analgesics. google.com They have also shown neuroprotective/neuroreparative effects and activity against spinal muscular atrophy. google.com Such pharmaceutically active compounds demonstrate utility in the treatment of central nervous system (CNS) diseases and disorders, including anxiety, depression, insomnia, migraine headaches, schizophrenia, neurodegenerative diseases (e.g., Parkinson's disease, Alzheimer's, ALS, and Huntington's disease), spasticity, and bipolar disorder. google.com
Preclinical Characterization Methodologies
Preclinical characterization of drug candidates involves various methodologies to understand their properties and potential. For compounds like this compound, which are investigated for CNS disorders, this can involve assessing their interaction with specific targets like voltage-sensitive sodium channels. ncats.iounlp.edu.ar Methodologies can include in vitro studies to determine binding affinity and activity at these channels. unlp.edu.ar In vivo studies, as described in the anticonvulsant efficacy sections, are crucial for evaluating the compound's effects in living systems and across different seizure models. ncats.ionih.gov Physicochemical characterization is also essential to understand properties like molecular formula, weight, and predicted characteristics such as XlogP and predicted collision cross-section values. uni.lu Computational approaches, such as pharmacophore modeling and QSAR (Quantitative Structure-Activity Relationship) analysis, can be used to analyze the structural and electronic characteristics of compounds and identify features associated with biological activity. unlp.edu.arscribd.com
Elucidation of Dezinamide S Mechanism of Action
Molecular Target Identification: Voltage-Sensitive Sodium Channel Binding
Dezinamide has been identified as a compound that binds to voltage-sensitive sodium channels. ncats.iomedchemexpress.com These channels are crucial for the rapid influx of sodium ions into neurons, a process that underlies the initiation and conduction of action potentials. patsnap.comfrontiersin.org The binding of this compound to these channels suggests a direct interaction that influences their function. Voltage-gated sodium channels are composed of an alpha subunit forming the pore and associated beta subunits. frontiersin.orgnih.gov The binding site for various drugs, including anticonvulsants, is often located within the central cavity of the channel pore, which is lined by the S6 segments of the alpha subunit. nih.govplos.orgnih.gov These segments contain conserved aromatic amino acids important for drug interaction. nih.gov
Blockade of Neuronal Sodium Channel Function
This compound's binding to voltage-sensitive sodium channels leads to the blockade of neuronal sodium channel function. derpharmachemica.com This blockade typically involves the inhibition of sodium influx, which in turn reduces neuronal excitability and slows the conduction velocity of nerve impulses. drugbank.com By limiting repetitive neuronal firing, this compound can exert an anticonvulsant effect. ncats.iopatsnap.com Sodium channel blockers often exhibit state-dependent binding, preferentially interacting with channels in their open or inactivated states rather than the resting state. patsnap.comnih.govnih.gov This state-dependent binding contributes to their ability to selectively target hyperactive neurons, which spend more time in the open or inactivated states.
Comparative Analysis with Other Sodium Channel Modulators
This compound belongs to a class of drugs that modulate sodium channel activity. Many other antiepileptic drugs, such as phenytoin (B1677684) and carbamazepine, also act as sodium channel blockers. patsnap.comdrugbank.comunlp.edu.ar These drugs share a common mechanism of action at the molecular level by blocking neuronal Na+ channels and are often active in the maximal electroshock seizure (MES) test, a common pharmacological model for assessing anticonvulsant activity against tonic-clonic seizures. derpharmachemica.comunlp.edu.ar
Comparative studies involving pharmacophore modeling often include this compound alongside other known sodium channel modulators to identify common structural features associated with activity. derpharmachemica.comunlp.edu.artandfonline.comalliedacademies.org These studies aim to define the essential structural elements required for binding to and blocking the sodium channel.
Pharmacophore Modeling and Computational Approaches to Mechanism
Pharmacophore modeling and computational approaches have been employed to understand the mechanism of action of this compound and other sodium channel-blocking antiepileptic drugs. derpharmachemica.comunlp.edu.artandfonline.comalliedacademies.orguba.ar These methods aim to define a pharmacophore, which represents the essential steric and electronic features that a molecule must possess to interact with a specific biological target, in this case, the voltage-sensitive sodium channel. unlp.edu.artandfonline.com
Studies have proposed pharmacophore models for anticonvulsant drugs acting on sodium channels, often including this compound as part of the training or validation sets. unlp.edu.aruba.ar These models typically highlight features such as hydrophobic domains, hydrogen bond donors/acceptors, and electron donor moieties as being important for activity. derpharmachemica.comtandfonline.comalliedacademies.org Computational methods, including molecular mechanics and quantum chemistry calculations, are used to analyze the conformational preferences of these molecules and to compare their structural and electronic characteristics to derive the pharmacophore. unlp.edu.artandfonline.comalliedacademies.org
For instance, some models suggest that specific distance relationships between these pharmacophoric elements are crucial for effective binding and anticonvulsant activity. tandfonline.comalliedacademies.org
Table 1: Comparative Distances of Pharmacophoric Elements (Å)
| Compound | Distance C-D | Distance C-HBD | Distance D-HBD |
| This compound | 4.481 | 5.909 | 2.948 |
| Remacemide | 3.211 | 9.811 | 6.635 |
| Diazepam | 4.793 | 4.827 | 1.497 |
| (Example Compound) | 8.3 | - | - |
Note: Distances are calculated for 3D optimized structures using computational tools. tandfonline.comalliedacademies.org
These computational studies provide insights into the molecular requirements for sodium channel blockade and can guide the design of new compounds with potential anticonvulsant activity. unlp.edu.artandfonline.com
Structure Activity Relationship Sar Studies of Dezinamide and Analogs
Methodological Approaches in SAR Investigations (Experimental and Computational)
SAR investigations employ a combination of experimental and computational methods. Experimentally, researchers synthesize Dezinamide analogs with specific structural modifications. These analogs are then tested in biological assays to quantify their anticonvulsant activity. Common in vivo models for evaluating anticonvulsant activity include the maximal electroshock seizure (MES) test and the pentylenetetrazole (PTZ) seizure model frontiersin.orgnih.gov.
Computational approaches play a vital role in modern SAR studies, complementing experimental efforts scribd.comnih.gov. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are used to build mathematical models that correlate structural descriptors or physicochemical properties of compounds with their biological activity scribd.comnih.gov. These descriptors can include parameters like molecular weight, lipophilicity (XlogP) uni.lu, electronic properties, and the presence or absence of specific functional groups.
Other computational methods involve molecular docking, which simulates the binding interaction between a ligand (such as this compound or its analogs) and its putative biological target (e.g., a voltage-sensitive sodium channel) nih.gov. This can provide insights into the preferred binding poses and the types of interactions (e.g., hydrogen bonding, hydrophobic interactions, electrostatic interactions) that are important for binding affinity googleapis.comresearchgate.net.
Identification of Key Structural Features for Anticonvulsant Activity
Identifying the key structural features responsible for the anticonvulsant activity of this compound involves systematically modifying different parts of the molecule and observing the effect on potency. While specific detailed SAR data for this compound was not extensively available in the provided sources, general principles from SAR studies on other anticonvulsants can be applied pcbiochemres.commdpi.comderpharmachemica.comnih.govmdpi.com.
Typically, SAR studies in anticonvulsants focus on identifying essential pharmacophoric elements, which are the minimal set of structural features in a molecule that is recognized by a receptor site and is responsible for its biological activity derpharmachemica.comuba.ar. These features often include:
Hydrophobic regions, which can interact with lipophilic areas of the target protein or facilitate passage through biological membranes like the blood-brain barrier derpharmachemica.comnih.govresearchgate.net.
Hydrogen bond donors and acceptors, which can form specific interactions with amino acid residues in the binding site mdpi.comderpharmachemica.com.
Ionizable groups, which can participate in electrostatic interactions googleapis.com.
For this compound, with its azetidine (B1206935) core, carboxamide group, and trifluoromethylphenoxy substituent uni.lucenmed.com, SAR studies would likely investigate the importance of each of these components. Modifications to the azetidine ring size, substitutions on the phenyl ring, alterations to the carboxamide moiety, and changes to the trifluoromethyl group would be explored to understand their impact on anticonvulsant potency. Studies on other anticonvulsant classes suggest that the nature and position of substituents on aromatic rings can significantly influence activity pcbiochemres.commdpi.comderpharmachemica.com.
Analysis of Conformational Requirements for Ligand Interaction
The conformation, or three-dimensional arrangement, of a molecule plays a critical role in its ability to bind to a biological target researchgate.netplos.orgscirp.orgbiorxiv.org. SAR studies often involve analyzing the preferred conformations of active compounds and how these conformations might fit into the binding site of the target protein.
Computational methods, such as conformational analysis and molecular dynamics simulations, can be used to explore the range of possible shapes that this compound and its analogs can adopt plos.orgscirp.org. By comparing the low-energy conformations of active and inactive compounds, researchers can gain insights into the specific shape requirements for effective binding. The flexibility of different parts of the molecule is also important, as it can influence how readily the compound can adapt to the shape of the binding site (induced fit) or if the protein needs to undergo conformational changes to accommodate the ligand (conformational selection) researchgate.netplos.org.
Electronic Properties and Their Correlation with Biological Activity
Electronic properties of a molecule, such as charge distribution, polarity, and frontier molecular orbitals, can significantly influence its interaction with a biological target scribd.com. These properties dictate how a molecule can participate in electrostatic interactions, hydrogen bonding, and other non-covalent forces within the binding site.
Computational chemistry methods, such as quantum mechanics calculations, can be used to determine the electronic properties of this compound and its analogs. Parameters like partial atomic charges, dipole moment, and molecular electrostatic potential maps provide insights into the electron distribution within the molecule.
Correlating these electronic properties with observed biological activity can help to understand the nature of the interactions between the ligand and the target. For instance, if a region of the binding site is positively charged, a negative or partially negative region on the ligand might be important for a favorable electrostatic interaction. SAR studies would investigate how modifications to the this compound structure alter its electronic properties and whether these changes correlate with changes in anticonvulsant activity. The presence of the electronegative fluorine atoms in the trifluoromethyl group of this compound, for example, would influence the electron distribution in the nearby phenyl ring uni.lucenmed.com.
Predictive Modeling for Novel this compound Derivatives
The ultimate goal of SAR studies is often to develop predictive models that can guide the design of novel compounds with improved properties mdpi.comsarpublication.comactian.com. QSAR models, built using data from experimentally tested compounds and their calculated molecular descriptors, can predict the activity of new, untested analogs scribd.comnih.gov.
Various machine learning techniques are employed in predictive modeling for drug discovery, including regression analysis, support vector machines, and neural networks sarpublication.comactian.com. These models can identify complex relationships between structural features and biological activity that may not be immediately apparent from simple visual inspection of chemical structures.
Toxicological Assessments of Dezinamide in Preclinical and Early Clinical Development
Identification of Limiting Toxicities and Adverse Effects
During preclinical and early clinical development, identifying limiting toxicities and adverse effects is paramount. Limiting toxicities are those adverse effects that determine the maximum tolerated dose (MTD) or the maximum recommended start dose (MRSD) in clinical trials fda.gov, pharmoutsourcing.com, ascpt.org. Preclinical studies involve evaluating the effects of increasing doses of the compound in animal models to identify overt toxicity, surrogate markers of toxicity, and exaggerated pharmacodynamic effects fda.gov.
In the context of Dezinamide (ADD 94057), preclinical testing has been conducted, and the compound has proceeded to Phase I clinical trials researchgate.net. In these early human studies, headache was noted as a frequent adverse effect researchgate.net. While the search results indicate this compound has been tolerated in Phase I trials, detailed information on other specific limiting toxicities or a comprehensive profile of adverse effects from preclinical studies was not available in the provided snippets. Preclinical evaluations typically include comprehensive hematological, biochemical, macroscopic, urinalysis, and histopathological examinations to detect potential organ damage or functional impairments nih.gov, criver.com.
Preclinical Neurotoxicity Screening Methodologies (e.g., Rotarod Test, Ethanol (B145695) Potentiation Test)
Assessing the potential for a compound to cause neurotoxicity is a key component of preclinical safety evaluation, particularly for compounds intended to affect the central nervous system or those with unknown neurological effects nih.gov. Standardized methodologies are employed to detect subtle deficits in motor function, coordination, and behavior nih.gov.
The Rotarod test is a widely used method to assess motor performance, balance, and coordination in rodents conductscience.com, orchidscientific.com, mdpi.com. This test involves placing animals on a rotating rod, and their ability to remain on the rod as the speed increases is measured conductscience.com, mdpi.com. The latency to fall from the rod serves as an indicator of motor impairment conductscience.com. This test is sensitive enough to detect motor deficits induced by disease models or pharmacological interventions conductscience.com. Different protocols, including accelerating speeds, are used to assess motor coordination mdpi.com, nih.gov.
The Ethanol Potentiation test is another methodology used in neurotoxicity screening, often in the context of compounds that interact with the GABAergic system, as ethanol is known to potentiate GABA-induced currents frontiersin.org, d-nb.info. This test can assess whether a compound enhances the sedative or motor-impairing effects of ethanol, suggesting an interaction with similar neural pathways d-nb.info. Studies involving ethanol potentiation often examine effects on synaptic transmission and associated behaviors like the loss of righting reflex nih.gov, d-nb.info.
While these methodologies are standard in preclinical neurotoxicity screening, specific data or findings regarding the application of the Rotarod test or Ethanol Potentiation test for this compound were not detailed in the provided search results. Preclinical studies evaluating neurotoxicity would typically utilize such tests to identify any motor coordination deficits or interactions with central nervous system depressants.
Comparative Toxicity Profile with Related Metabolites (Fluzinamide)
Understanding the toxicity profile of a parent compound and its metabolites is crucial in drug development, as metabolites can sometimes be responsible for unexpected toxicities nih.gov, nih.gov. Fluzinamide (B1673506) is noted as a related compound to this compound nih.gov. Comparing the toxicity profile of this compound with that of its related metabolites, such as Fluzinamide, would be an important step in comprehensively assessing the safety of this compound.
Implications of Toxicity for Clinical Development Trajectory
The findings from preclinical toxicity assessments have significant implications for the clinical development trajectory of a compound. The primary goal of preclinical safety studies is to provide data that allows for the estimation of a safe initial dose for the first-in-human (FIH) clinical trials fda.gov, ascpt.org. The identification of dose-limiting toxicities in animals helps determine the MTD, which in turn informs the MRSD for human studies fda.gov, pharmoutsourcing.com.
Qualitatively severe toxicities or damage to specific organ systems identified in preclinical studies, such as effects on the central nervous system, indicate increased risk to humans and necessitate careful consideration in dose selection and monitoring strategies in clinical trials fda.gov. Toxicities without clear premonitory signs in animals can make it challenging to predict and monitor for toxicity in human trials fda.gov.
Clinical Research and Efficacy Trials of Dezinamide
Early-Phase Clinical Development Status
Dezinamide (also known as DZM or ADD 94057) is a potential antiepileptic drug that has been shown to bind to the voltage-sensitive sodium channel. Preliminary evidence of its efficacy and safety was observed in an open-label study. neurology.org this compound's highest reported development phase is Discontinued (B1498344) Phase 2. nus.edu.sg Early phase clinical trials, generally encompassing Phase 0 to Phase 2, are the initial human studies conducted after preclinical research. nih.govtracercro.com These trials aim to assess safety, tolerability, pharmacokinetics, and preliminary efficacy in a small number of healthy volunteers or patients. tracercro.comppd.com
N-of-1 Design Trials in Refractory Epilepsy
A double-blind, placebo-controlled trial utilizing an N-of-1 design was conducted at two sites to assess the efficacy and safety of this compound in patients with medically intractable partial-onset seizures. neurology.orgnih.gov
Rationale and Methodological Framework of N-of-1 Studies
N-of-1 trials are prospective, single-patient crossover studies involving repeated paired cycles of an active intervention and a control (such as placebo or another treatment). researchgate.netneurology.org This design allows for the objective determination of the optimal therapy for an individual patient using data-driven criteria. nih.gov N-of-1 trials incorporate methodological concepts from randomized controlled trials (RCTs), including randomization, blinding, and crossover periods, which enhances the validity of findings compared to case reports. nih.govnih.govahrq.govresearchgate.net They are particularly well-suited for chronic conditions with measurable symptoms or recurrent events, such as epilepsy. nih.govahrq.govresearchgate.net The design involves multiple treatment periods, which increases the precision of measurement and helps control for treatment-by-time interactions. ahrq.gov In the this compound trial, treatment consisted of six 5-week periods, with three active this compound periods paired with three placebo periods in a random sequence. neurology.orgnih.gov
Patient Cohort Characteristics and Selection Criteria
The N-of-1 trial of this compound included 15 patients. neurology.orgnih.govnih.gov All participants had medically intractable partial-onset seizures. neurology.orgnih.gov A key selection criterion was that patients were experiencing at least four seizures per month despite being co-medicated with phenytoin (B1677684) only. neurology.orgnih.govnih.gov Patient characteristics such as age, seizure type, and baseline seizure frequency are typically presented individually in N-of-1 trials. nih.govresearchgate.net
Seizure Frequency Outcome Measures and Statistical Significance
The primary outcome measure in the this compound N-of-1 trial was seizure frequency. neurology.orgnih.gov Statistically significant seizure reduction was observed. neurology.orgnih.gov This was determined using two statistical procedures: a randomization test (p = 0.0025) and a signed rank test (p = 0.048). neurology.orgnih.gov The median seizure frequency decreased by 37.9% compared to placebo. neurology.orgnih.gov Additionally, 40% of patients experienced a greater than 50% reduction in seizure frequency compared to placebo. neurology.orgnih.gov
Table 1: this compound N-of-1 Trial Seizure Frequency Outcomes
| Outcome Measure | Result | Statistical Significance (p-value) |
| Median Seizure Frequency Reduction | 37.9% | Not specified for median reduction |
| Statistically Significant Reduction | Observed | Randomization Test: 0.0025 neurology.orgnih.govSigned Rank Test: 0.048 neurology.orgnih.gov |
| Patients with > 50% Reduction | 40% | Not specified for this metric |
Evaluation of Clinical Tolerability and Observed Adverse Experiences
This compound demonstrated minimal clinical toxicity in the N-of-1 trial. neurology.orgnih.gov The most commonly observed adverse experiences included fatigue, light-headedness, and abnormal gait. neurology.orgnih.gov Five patients required dosage reductions due to adverse experiences. neurology.orgnih.gov
Utility of N-of-1 Design for Antiepileptic Drug Investigations
The this compound trial established the suitability of the N-of-1 design for investigating antiepileptic drugs. neurology.orgnih.gov N-of-1 trials are considered a high level of evidence (Level 1) for intervention-based research, similar to RCTs, particularly when addressing clinical questions for individual patients. nih.gov They can be especially useful for patients with pharmacoresistant seizures or rare epilepsy syndromes where conducting large RCTs is challenging. researchgate.netnih.gov The design allows for individualized treatment assessments and can help determine the effectiveness of a therapy for a specific patient. nih.govahrq.gov
Electronic Compliance Monitoring in Clinical Trial Settings
Electronic compliance monitoring has become an important tool in clinical research to accurately assess participant adherence to study protocols, particularly regarding medication intake. In the context of this compound clinical trials, electronic compliance monitoring has been utilized uni.lu.
Electronic data capture (EDC) systems are widely used in clinical trials for collecting, managing, and storing data electronically, offering advantages over traditional paper-based methods such as improved data quality, efficiency, and regulatory compliance nih.govcenmed.comresearchgate.net. These systems often incorporate features like automated validation checks, real-time data entry, and audit trails to ensure data integrity cenmed.comresearchgate.net. Beyond general data capture, specific electronic methods are employed to monitor medication adherence.
Medication Event Monitoring Systems (MEMS) are electronic devices, often integrated into pill bottle caps, that record the date and time each time the container is opened, providing an objective measure of dosing history. These systems are considered a more reliable reference standard for adherence compared to methods like pill counts or patient self-reports, which can be subject to bias. The data collected through electronic monitoring can provide researchers with insights into patient adherence behavior, allowing for targeted interventions if necessary.
The use of electronic compliance monitoring in this compound clinical trials allows researchers to gain a more accurate understanding of how consistently participants are taking the study medication. This objective data is crucial for interpreting efficacy results and understanding the true exposure to the compound within the study population. Identifying non-adherence through electronic monitoring can help differentiate between a lack of drug efficacy and a lack of consistent drug intake. Furthermore, real-time or near real-time access to adherence data can enable timely identification of compliance issues and facilitate proactive measures by the study team.
While electronic compliance monitoring has been applied in a clinical trial of this compound uni.lu, detailed research findings specifically on the outcomes or data tables derived from the electronic compliance monitoring in that particular trial were not available in the provided sources. The general principles and benefits observed with electronic monitoring in other clinical trial settings, such as improved data quality and the ability to assess actual medication-taking behavior, are applicable to its use in this compound studies.
Pharmacokinetic and Metabolic Research of Dezinamide
Pharmacokinetic Profile and Observed Deviations from Predictions
Dezinamide, also identified as ADD 94057, was investigated as a potential antiepileptic drug. ncats.ioncats.ioresearchgate.netresearchgate.net Clinical research, including a double-blind, placebo-controlled trial using an n-of-1 design in patients with medically intractable partial-onset seizures receiving phenytoin (B1677684) co-medication, examined its pharmacokinetic profile. nih.govneurology.org Initial predictions regarding this compound's pharmacokinetics, which were based on an assumption of nonlinear kinetics, were found to be inaccurate in this trial. nih.govneurology.org The observed mean plasma concentrations of this compound in the study participants were notably lower than the target values that had been estimated from the initial pharmacokinetic assessment. nih.govneurology.org Despite these lower-than-predicted plasma levels, the trial demonstrated significant efficacy for this compound in reducing seizure frequency. nih.govneurology.org This discrepancy between the predicted and observed pharmacokinetic behavior highlights challenges in accurately forecasting this compound's disposition in a clinical setting, particularly when administered alongside other medications. nih.govneurology.org
Metabolic Pathways and Identification of Key Metabolites (e.g., Fluzinamide)
Available information indicates that this compound is a metabolite of Fluzinamide (B1673506). ncats.ioncats.ioresearchgate.netresearchgate.net This suggests that Fluzinamide undergoes metabolic transformation in the body to produce this compound. ncats.ioncats.ioresearchgate.netresearchgate.net While the detailed metabolic pathways responsible for this conversion are not extensively described in the provided literature, the relationship between Fluzinamide as the parent compound and this compound as its metabolite is established. ncats.ioncats.ioresearchgate.netresearchgate.net
Drug-Drug Interactions (e.g., Phenytoin Co-medication)
A significant drug-drug interaction was observed during a clinical trial involving this compound in patients who were concurrently receiving phenytoin (PHT). nih.govneurology.org The study reported an increase in plasma concentrations of phenytoin when this compound was administered. nih.govneurology.org Specifically, the mean plasma PHT concentrations increased by 17.1% during the period of this compound treatment. nih.gov This finding suggests that this compound may interfere with the metabolic processes or clearance mechanisms responsible for eliminating phenytoin from the body, leading to elevated phenytoin levels. nih.govneurology.org Phenytoin is known to be metabolized primarily by cytochrome P450 enzymes, particularly CYP2C9 and to a lesser extent CYP2C19, and is involved in numerous drug interactions affecting these and other enzymes like CYP3A4. mims.commedscape.comnih.govgoodrx.com The observed increase in phenytoin concentrations during co-administration with this compound underscores the potential for pharmacokinetic interactions and the importance of considering such effects in polypharmacy. nih.govneurology.org
Conclusion and Future Research Directions
Summary of Dezinamide's Efficacy and Safety Profile from Research
Research into this compound (ADD 94057), a potential antiepileptic drug that acts by binding to voltage-sensitive sodium channels, has provided initial insights into its therapeutic potential and safety profile nih.govneurology.orgmedchemexpress.com. A notable double-blind, placebo-controlled trial utilizing an n-of-1 design was conducted in 15 patients suffering from medically intractable partial-onset seizures nih.govneurology.org. This study served as a crucial step in evaluating this compound's effects in a controlled setting.
The trial demonstrated statistically significant seizure reduction with this compound treatment nih.govneurology.org. A randomization test yielded a p-value of 0.0025, and a signed rank test resulted in a p-value of 0.048, both indicating a non-random effect favoring this compound over placebo nih.govneurology.org. The median seizure frequency observed during this compound treatment decreased by 37.9% compared to the placebo periods nih.govneurology.org. Furthermore, 40% of the patients enrolled in the trial experienced a greater than 50% reduction in seizure frequency nih.govneurology.org.
The safety profile observed in this specific trial was described as showing "minimal clinical toxicity" nih.govneurology.org. The most commonly reported adverse experiences included fatigue, light-headedness, and abnormal gait nih.gov. It was also noted that plasma concentrations of concomitantly administered phenytoin (B1677684) increased during this compound treatment nih.gov. Despite achieving significant efficacy, the mean plasma concentrations of this compound in the study fell below the target values that were estimated based on initial pharmacokinetic profiles, suggesting that the pharmacokinetic predictions were not accurate nih.gov.
The key efficacy findings from the n-of-1 trial are summarized in the table below:
| Outcome Measure | Result (vs. Placebo) | Statistical Significance |
| Median Seizure Frequency Reduction | 37.9% Decrease | Statistically Significant (p=0.0025, p=0.048) nih.govneurology.org |
| Patients with >50% Seizure Reduction | 40% | Not specified in detail for statistical significance, but presented as a key efficacy outcome nih.govneurology.org |
Research Gaps and Unexplored Areas
Despite the promising efficacy signals observed in the n-of-1 trial, several research gaps and unexplored areas regarding this compound exist. The n-of-1 trial design, while valuable for assessing individual patient responses and demonstrating proof of concept, has inherent limitations in providing broad, generalizable data on efficacy and safety across a larger and more diverse patient population nih.govneurology.orgneurology.org. Therefore, a significant gap remains in understanding this compound's effects in larger-scale clinical trials.
The pharmacokinetic behavior of this compound also presents an area requiring further investigation. The n-of-1 trial revealed that initial pharmacokinetic predictions were inaccurate, with observed plasma concentrations being lower than anticipated nih.gov. This suggests a need for more comprehensive pharmacokinetic studies to accurately characterize its absorption, distribution, metabolism, and excretion in humans. Understanding the reasons behind the increase in plasma phenytoin concentrations when co-administered with this compound is another crucial unexplored area requiring dedicated drug-drug interaction studies nih.gov.
Beyond its investigation for partial seizures, the potential utility of this compound in treating other types of seizures or alternative neurological conditions remains largely unexplored. While this compound is listed among various anticonvulsants in some patent literature, specific research into its efficacy in these broader applications is not detailed in the available information googleapis.comgoogle.comgoogle.comnasa.govgoogle.comcbsa-asfc.gc.ca. Furthermore, the long-term efficacy and safety profile of this compound beyond the duration of the reported n-of-1 trial have not been established in the provided research, representing another critical area for future study.
Potential for Re-evaluation or Analog Development Based on Research Findings
The research findings, particularly the demonstration of statistically significant efficacy in reducing partial-onset seizures despite lower-than-predicted plasma concentrations, suggest that this compound holds potential as a therapeutic agent nih.govneurology.org. Its mechanism of action, binding to voltage-sensitive sodium channels, is a validated target for antiepileptic drugs, further supporting the rationale for its development nih.govneurology.orgmedchemexpress.com.
The pharmacokinetic challenges identified in the n-of-1 trial, such as inaccurate predictions and the interaction with phenytoin, highlight specific areas where re-evaluation and potential modifications could be beneficial nih.gov. These findings could drive research into alternative formulations of this compound to improve its pharmacokinetic profile and predictability.
Furthermore, the observed efficacy, coupled with the identified pharmacokinetic issues, could serve as a basis for the development of this compound analogs. Structural modifications could be explored with the aim of improving pharmacokinetic properties, reducing drug interactions, or potentially enhancing efficacy while maintaining or improving the safety profile. The inclusion of this compound in patent applications alongside discussions of analog development for other compounds indicates that this is a recognized strategy within pharmaceutical research googleapis.comgoogle.com. Re-evaluation of this compound's properties and targeted analog development based on the existing research findings could potentially unlock its full therapeutic potential.
Q & A
Basic: What experimental approaches are recommended to elucidate Dezinamide's mechanism of action?
Methodological Answer:
Begin with in vitro assays (e.g., enzyme inhibition or receptor-binding studies) to identify molecular targets. Use molecular docking simulations to predict binding affinities and interactions with putative targets . Validate findings via knockout/knockdown models (e.g., CRISPR/Cas9) to assess phenotypic changes. For in vivo validation, employ disease-specific animal models and measure biomarkers linked to the proposed mechanism. Ensure experimental controls include baseline activity measurements and reference compounds .
Basic: How should researchers design pharmacokinetic studies for this compound?
Methodological Answer:
Use a crossover design in animal models to assess absorption, distribution, metabolism, and excretion (ADME). Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for precise quantification in plasma and tissues. Include time-course sampling (e.g., 0–48 hours post-administration) and calculate parameters like Cmax, Tmax, and AUC. Account for interspecies variability by testing in multiple models (e.g., rodents and non-rodents) .
Advanced: How can contradictions in this compound's reported efficacy across preclinical studies be systematically analyzed?
Methodological Answer:
Conduct a meta-analysis of published data, stratifying results by variables such as dosage, administration route, and model organism. Use statistical tools (e.g., random-effects models) to quantify heterogeneity. Replicate key experiments under standardized conditions, controlling for confounding factors like genetic background or environmental stressors. Cross-validate findings with orthogonal assays (e.g., transcriptomics alongside behavioral assays) .
Advanced: What methodologies are effective for optimizing this compound's synthetic yield and purity?
Methodological Answer:
Apply design of experiments (DoE) to evaluate reaction parameters (e.g., temperature, catalyst concentration). Use high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) to monitor purity and structural integrity. For scale-up, employ continuous-flow synthesis to enhance reproducibility. Compare yields across solvent systems (e.g., polar aprotic vs. non-polar) and optimize crystallization conditions .
Basic: What analytical methods are validated for quantifying this compound in biological matrices?
Methodological Answer:
Develop a validated LC-MS/MS protocol with a lower limit of quantification (LLOQ) ≤1 ng/mL. Use stable isotope-labeled internal standards to correct for matrix effects. Validate specificity, accuracy (85–115%), and precision (CV <15%) per ICH guidelines. For tissue samples, optimize extraction protocols (e.g., protein precipitation or solid-phase extraction) .
Advanced: How can researchers identify biomarkers predictive of this compound response in heterogeneous populations?
Methodological Answer:
Integrate multi-omics data (proteomics, metabolomics) from responder vs. non-responder cohorts. Apply machine learning algorithms (e.g., random forests) to identify signature biomarkers. Validate candidates in independent cohorts using targeted assays (e.g., ELISA or qPCR). Correlate biomarker levels with clinical endpoints (e.g., disease progression) .
Basic: What preclinical models are appropriate for evaluating this compound's safety profile?
Methodological Answer:
Use OECD-compliant toxicology studies in rodents and non-rodents, assessing acute, subchronic, and chronic toxicity. Include histopathology, hematology, and clinical chemistry endpoints. For genotoxicity, conduct Ames tests and micronucleus assays. Cross-reference findings with toxicogenomics databases to identify off-target effects .
Advanced: What strategies address observed resistance to this compound in long-term treatment studies?
Methodological Answer:
Perform whole-exome sequencing of resistant cell lines or tissues to identify mutations. Use CRISPR screening to validate resistance-associated genes. Test combination therapies with synergistic agents (e.g., inhibitors of efflux pumps or compensatory pathways). Monitor resistance dynamics via longitudinal sampling and single-cell RNA sequencing .
Basic: How should drug-drug interaction studies involving this compound be structured?
Methodological Answer:
Screen for CYP450 inhibition/induction using human liver microsomes. Conduct in vivo studies co-administering this compound with probe substrates (e.g., midazolam for CYP3A4). Use physiologically based pharmacokinetic (PBPK) modeling to predict clinical interactions. Monitor plasma concentrations and adjust dosing regimens accordingly .
Advanced: How can researchers account for heterogeneity in this compound's therapeutic outcomes across demographic subgroups?
Methodological Answer:
Incorporate stratified randomization in clinical trials based on variables like age, sex, and genetic polymorphisms. Use pharmacogenomic approaches (e.g., GWAS) to identify variants associated with response variability. Apply population pharmacokinetic (PopPK) models to quantify covariate effects and personalize dosing .
Key Considerations for Research Design
- Reproducibility: Document protocols in detail, including batch numbers of reagents and equipment settings .
- Data Contradictions: Use sensitivity analyses to test robustness of conclusions against outlier data .
- Ethical Compliance: Obtain institutional review board (IRB) approval for studies involving human subjects or vertebrates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
